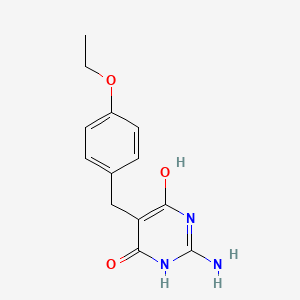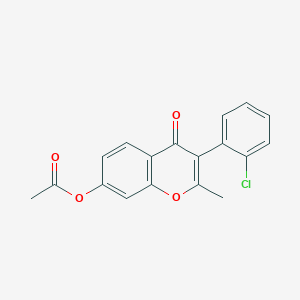
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as CPOCMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of chromone derivatives, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood, but it is believed to involve the modulation of several signaling pathways. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been reported to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It also inhibits the expression of several pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in several animal models. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in several animal models.
Advantages and Limitations for Lab Experiments
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits diverse biological activities, making it a useful tool for studying various cellular processes. However, 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well characterized. Further studies are needed to fully understand the safety and efficacy of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate.
Future Directions
There are several future directions for the study of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate. One potential area of research is the development of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate-based therapies for the treatment of cancer and inflammation. Another area of research is the elucidation of the mechanism of action of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, which could lead to the discovery of new drug targets. Additionally, the safety and efficacy of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in human trials need to be further explored. Overall, the study of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate holds great promise for the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate can be achieved through a multi-step process involving the condensation of 2-chlorobenzaldehyde with malonic acid in the presence of piperidine, followed by cyclization with acetic anhydride and acetic acid. The resulting product is purified through recrystallization to obtain pure 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate. This synthesis method has been reported in several research articles, and it provides a reliable and efficient approach to obtain 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in large quantities.
Scientific Research Applications
3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce oxidative stress and inflammation in several animal models.
properties
IUPAC Name |
[3-(2-chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-10-17(13-5-3-4-6-15(13)19)18(21)14-8-7-12(23-11(2)20)9-16(14)22-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOEHRRHUEIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)

![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5766728.png)

![methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5766747.png)
![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)
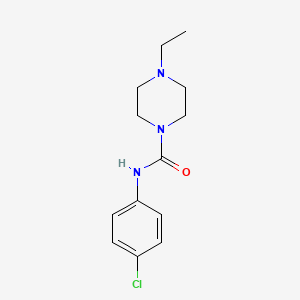
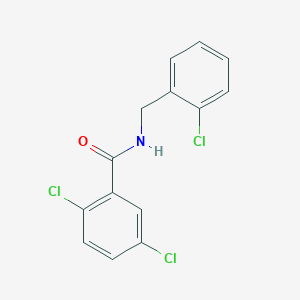


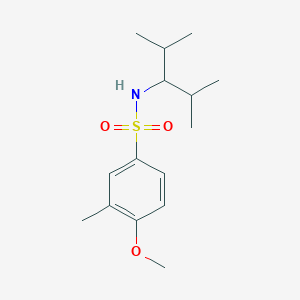
![7-(2-furylmethyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5766799.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)
